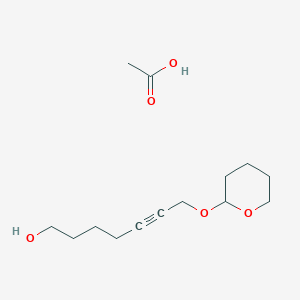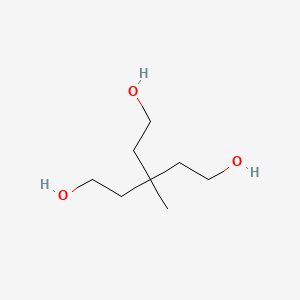
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is an organic compound with the molecular formula C8H18O3 It is a diol, meaning it contains two hydroxyl (-OH) groups, which makes it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-methylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{3-methylpentane-1,5-diol} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Another method involves the reduction of 3-(2-hydroxyethyl)-3-methylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-3-methylpentane-1,5-dione or 3-(2-carboxyethyl)-3-methylpentane-1,5-diol.
Reduction: Formation of 3-(2-hydroxyethyl)-3-methylpentane or this compound.
Substitution: Formation of 3-(2-chloroethyl)-3-methylpentane-1,5-diol or 3-(2-aminoethyl)-3-methylpentane-1,5-diol.
Scientific Research Applications
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for enzymes, affecting various metabolic processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)-3-methylpentane-1,5-dione: A related compound with a ketone group instead of hydroxyl groups.
3-(2-Chloroethyl)-3-methylpentane-1,5-diol: A halogenated derivative with similar structural features.
3-(2-Aminoethyl)-3-methylpentane-1,5-diol: An amine derivative with potential biological activity.
Uniqueness
3-(2-Hydroxyethyl)-3-methylpentane-1,5-diol is unique due to its dual hydroxyl groups, which provide versatility in chemical reactions and applications. Its structure allows for various modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
85963-61-7 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-3-methylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O3/c1-8(2-5-9,3-6-10)4-7-11/h9-11H,2-7H2,1H3 |
InChI Key |
OENOEHZCGVEKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
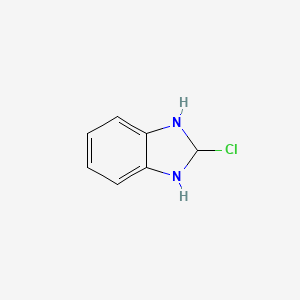
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
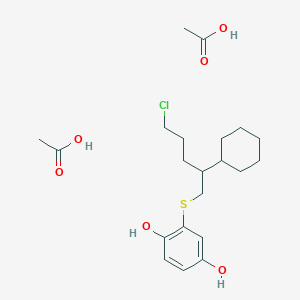
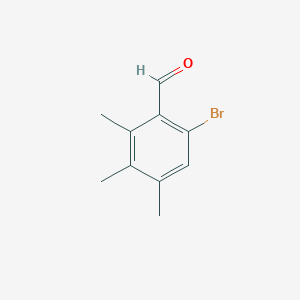
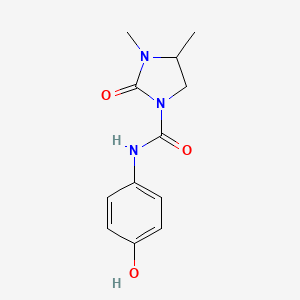
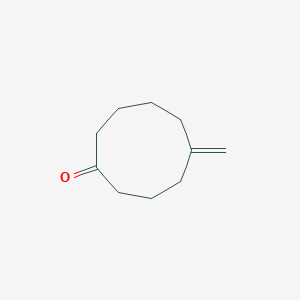
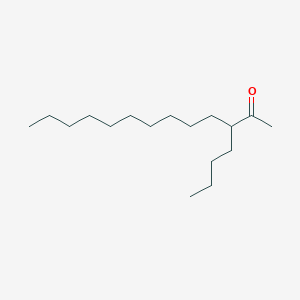
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
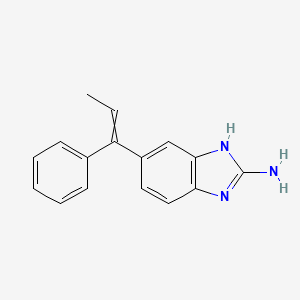
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
